4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
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Description
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2S2 and its molecular weight is 286.77. The purity is usually 95%.
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Biological Activity
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H8ClFN2S2
- Molar Mass : 303.23 g/mol
The compound features a pyrimidine ring substituted with various functional groups, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
In a study evaluating various pyrimidine derivatives, it was found that certain compounds displayed IC50 values comparable to celecoxib, a standard anti-inflammatory drug. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol for several derivatives, indicating potent anti-inflammatory effects .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrimidines have been implicated in the inhibition of tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation pathways. Notably, some studies have highlighted the role of sulfur-containing groups in enhancing cytotoxicity against cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may influence the interaction with biological targets.
- Sulfanyl Groups : Sulfanyl substituents are crucial for biological activity, as they can participate in nucleophilic attacks and facilitate interactions with enzymatic targets.
- Pyrimidine Core : The pyrimidine ring itself is a key pharmacophore that contributes to the binding affinity with various receptors and enzymes.
In Vivo Studies
In vivo studies using animal models have demonstrated that derivatives of this compound can significantly reduce inflammation in carrageenan-induced paw edema models. These studies provide evidence for the compound's therapeutic potential in treating inflammatory diseases .
In Vitro Studies
In vitro assays on cancer cell lines have shown that this compound exhibits cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth. These findings suggest its potential as a lead compound for further development in cancer therapy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2S2/c1-16-11-14-9(12)6-10(15-11)17-8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORDBKKBLUMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.